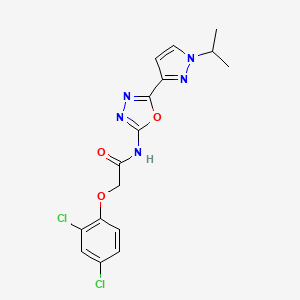

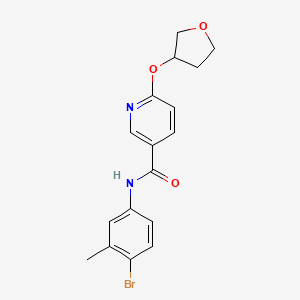

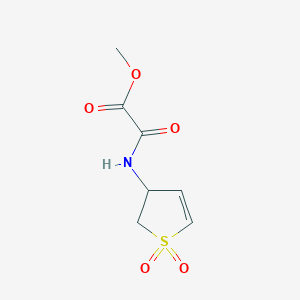

N-(4-bromo-3-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as BRD0705, is a small molecule inhibitor that has been synthesized for its potential use in scientific research. This compound has been shown to have a high affinity for a specific protein target, making it a promising tool for studying the mechanism of action of this protein and potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Research into nicotinamide derivatives, including compounds structurally related to N-(4-bromo-3-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, has explored their potential antimicrobial properties. For instance, studies on 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have demonstrated significant antimicrobial activity against various bacterial and fungal species. These compounds, prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, have shown efficacy comparable to standard drugs in vitro, indicating their potential as antimicrobial agents (Patel & Shaikh, 2010).

Cancer Research

Nicotinamide derivatives have been implicated in cancer research, particularly in understanding the mechanisms of tumorigenesis and potential therapeutic targets. For example, Nicotinamide N-methyltransferase (NNMT) overexpression in various human cancers has been studied for its role in altering the epigenetic state of cancer cells. This includes impairing methylation potential and contributing to tumorigenesis through metabolic disruptions. Such insights point to NNMT as a potential target for cancer therapy, highlighting the relevance of nicotinamide derivatives in oncological research (Ulanovskaya, Zuhl, & Cravatt, 2013).

Metabolic Disorders

The role of nicotinamide derivatives extends to the study of metabolic disorders, including obesity and type-2 diabetes. Investigations into NNMT inhibitors, such as JBSNF-000088, reveal their potential in driving insulin sensitization, glucose modulation, and body weight reduction in animal models. These findings underscore the therapeutic potential of targeting NNMT with nicotinamide derivatives for treating metabolic diseases (Kannt et al., 2018).

Corrosion Inhibition

Nicotinamide derivatives also find application in the field of corrosion inhibition. Studies on their effects on mild steel in hydrochloric acid solutions indicate that these compounds can act as effective corrosion inhibitors. They behave as mixed-type inhibitors, affecting both anodic and cathodic processes, and their adsorption behavior has been well-characterized, providing insights into their protective mechanisms on metal surfaces (Chakravarthy, Mohana, & Kumar, 2014).

properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3/c1-11-8-13(3-4-15(11)18)20-17(21)12-2-5-16(19-9-12)23-14-6-7-22-10-14/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQDXJBCLNNZNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2888795.png)

![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2888801.png)

![2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888804.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)

![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)

![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)